molecular formula C8H5F3N2O B164763 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one CAS No. 133687-93-1

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one

Cat. No. B164763
M. Wt: 202.13 g/mol
InChI Key: LSOWBXYANGMSPY-UHFFFAOYSA-N
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Description

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one is a chemical compound with the molecular formula C8H5F3N2O . It has a molecular weight of 202.13 g/mol . The IUPAC name for this compound is 5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14) . The Canonical SMILES structure is C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2 .


Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 1.4 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 0 . The exact mass and monoisotopic mass are 202.03539727 g/mol . The topological polar surface area is 41.1 Ų , and it has 14 heavy atoms .

Scientific Research Applications

Synthesis and Chemical Properties

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, these compounds have been successfully synthesized through one-pot reactions and photolysis techniques. Such methods have been utilized to create a range of derivatives with potential applications in drug synthesis (Ge et al., 2007). Additionally, the synthesis of novel benzimidazole derivatives has been characterized by various techniques, highlighting their potential for antimicrobial activities (Zhang et al., 2014).

Polymer Chemistry

In the field of polymer chemistry, 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one has been used in the synthesis of soluble polyimides. These polymers exhibit high thermal stability and glass transition temperatures, making them suitable for various industrial applications (Choi et al., 2008).

Biological Activities

These compounds have also shown promise in biological activities. They have been tested for their antiparasitic properties against various protozoa and nematodes, revealing their potential as therapeutic agents (Hernández‐Luis et al., 2010). Additionally, the synthesis of methyl esters of 2-aminothiophene-3-carboxylates with trifluoromethyl-containing heterocycles has been explored, potentially impacting the study of neuronal NMDA receptors (Sokolov et al., 2018).

Microwave-Assisted Synthesis

There has been a focus on microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety. This method has been effective in generating various trifluoromethyl derivatives with potential applications in chemical research (Shaaban, 2008).

properties

IUPAC Name

5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOWBXYANGMSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one

Synthesis routes and methods

Procedure details

A mixture of 4-trifluoromethyl-1,2-phenylenediamine (8.8 g, 50 mmol, Lancaster) and 1,1′-carbonyldiimidazole (9.0 g, 55 mmol, Aldrich) in THF (50 mL) was stirred at room temperature for 16 h. The solvent was removed in vacuo and the residue was purified by silica gel chromatography, eluting with EtOAc to give the title compound. MS (ESI, pos. ion) m/z: 203 (M+1).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Malysz, SA Buckner, AV Daza, I Milicic… - Naunyn-Schmiedeberg's …, 2004 - Springer
Calcium activated K + channels (K Ca channels) are found in a variety of smooth muscle tissues, the most characterized of which are the large conductance K Ca channels (BK Ca or …
Number of citations: 60 link.springer.com

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